molecular formula C19H15ClN4O3 B8369875 Ethyl 3-((2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-((2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B8369875
M. Wt: 382.8 g/mol
InChI Key: GDOCTRKVBGGQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497278B2

Procedure details

To a suspension of 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N′-hydroxyacetimidamide (83.3 mmol, 25.0 g) in dry CHCl3 (600 mL) was cooled to −40° C. in an ice/EtOH bath under N2 atmosphere, Py. (100.0 mmol, 8.1 mL) was added in one portion, and followed by slowly adding ethyl 2-chloro-2-oxoacetate (166.6 mmol, 18.6 mL). After that, the reaction mixture was allowed to slowly rise up to r.t., and kept stirring for 1.0 H, D, then heated to 80 C for another 2 hs. The reaction mixture was cooled to r.t. and filtered, and the filtrate was evaporated under reduced pressure to give the brown residue, which was applied to C.C.eluted by petroleum/acetone (4:1, 2:1, 1:1, and 0:1). The acetone portion was concentrated in vacuo to give the solid, which was washed with acetone for 3 times, to obtain the product, 18.0 g (58.0%), as a white solid. m/e+=383 (M+H+).
Name
2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N′-hydroxyacetimidamide
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][N:11]3[C:16]=2[CH2:17][C:18](=[N:20][OH:21])[NH2:19])=[CH:4][CH:3]=1.Cl[C:23](=O)[C:24]([O:26][CH2:27][CH3:28])=[O:25]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][N:11]3[C:16]=2[CH2:17][C:18]2[N:19]=[C:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[O:21][N:20]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N′-hydroxyacetimidamide
Quantity
25 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1CC(N)=NO
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
18.6 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Step Three
Name
petroleum acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
kept stirring for 1.0 H, D
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(100.0 mmol, 8.1 mL) was added in one portion
CUSTOM
Type
CUSTOM
Details
to slowly rise up to r.t.
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80 C for another 2 hs
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to r.t.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the brown residue, which
CONCENTRATION
Type
CONCENTRATION
Details
The acetone portion was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the solid, which
WASH
Type
WASH
Details
was washed with acetone for 3 times
CUSTOM
Type
CUSTOM
Details
to obtain the product, 18.0 g (58.0%)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1CC1=NOC(=N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.